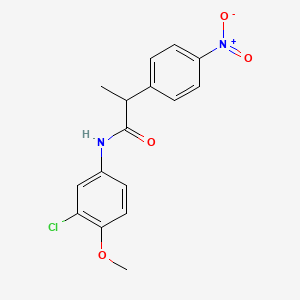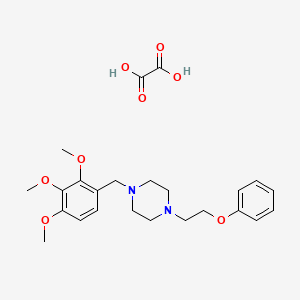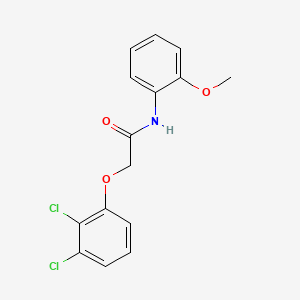![molecular formula C21H25N3O3 B4074103 4-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4074103.png)
4-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide
Descripción general
Descripción
4-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as MP-10 and is a potent dopamine D2/D3 receptor agonist.
Mecanismo De Acción
MP-10 acts as a potent agonist at dopamine D2/D3 receptors, leading to increased dopamine release in the brain. This increase in dopamine activity is thought to be responsible for the compound's therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to increase dopamine release in the striatum and prefrontal cortex, leading to improved motor function and cognitive performance in animal models. The compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MP-10 in lab experiments is its potent dopaminergic activity, which allows for the study of dopamine-related mechanisms in the brain. However, the compound's high affinity for dopamine receptors may also lead to off-target effects and limit its use in certain experiments.
Direcciones Futuras
Future research on MP-10 may focus on its potential use as a therapeutic agent for other neurological disorders, including addiction and depression. The compound's anti-inflammatory effects may also be explored for their potential use in the treatment of inflammatory diseases. Further studies may also investigate the compound's off-target effects and potential limitations in certain experimental settings.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. The compound's dopaminergic activity has been shown to improve motor function and reduce symptoms of psychosis in animal models.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-20(25)24-14-12-23(13-15-24)19-7-5-4-6-18(19)22-21(26)16-8-10-17(27-2)11-9-16/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHETCACCCQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4074020.png)
methanone](/img/structure/B4074022.png)
![1-[4-(2-fluorophenoxy)butyl]piperazine oxalate](/img/structure/B4074023.png)
![3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)


![3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)
![1-[4-(2-sec-butylphenoxy)butyl]azepane oxalate](/img/structure/B4074047.png)

![1-[2-(2-sec-butylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074063.png)
![N-(3-methoxyphenyl)-5-nitro-2-({[2-(3-pyridinyl)-1-piperidinyl]acetyl}amino)benzamide](/img/structure/B4074070.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)
![1-{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074086.png)
![N-(2-fluorophenyl)-2-[(4-morpholinylacetyl)amino]-5-nitrobenzamide](/img/structure/B4074100.png)